molecular formula C10H16N2O4 B3255003 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione CAS No. 247564-26-7

1,4-Dimethoxyoctahydroquinoxaline-2,3-dione

Cat. No. B3255003
CAS RN: 247564-26-7
M. Wt: 228.24 g/mol
InChI Key: VTIORTGFGKWWEJ-UHFFFAOYSA-N
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Description

“1,4-Dimethoxyoctahydroquinoxaline-2,3-dione” is a chemical compound with the molecular formula C10H16N2O4 . It is also known by other names such as “1,4-Dimethoxyperhydroquinoxalin-2,3-dione” and "2,3-Quinoxalinedione, octahydro-1,4-dimethoxy-" .


Synthesis Analysis

The synthesis of similar compounds like 1,4-dihydroquinoxaline-2,3-dione has been achieved in a one-pot reaction at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions by a simple grinding method . Another method involves the transformation of CO2 and 2-aminobenzonitriles in a series of ionic liquids .


Molecular Structure Analysis

The molecular structure of “1,4-Dimethoxyoctahydroquinoxaline-2,3-dione” involves a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring . The molecule also contains two methoxy groups and four hydrogen atoms .

Mechanism of Action

Although the specific mechanism of action for “1,4-Dimethoxyoctahydroquinoxaline-2,3-dione” is not available, a family of quinoxaline-2,3-diones has been evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities . This suggests potential biological activity for similar compounds.

Future Directions

The future directions for “1,4-Dimethoxyoctahydroquinoxaline-2,3-dione” could involve further exploration of its potential biological activities, such as its role as a DAAO inhibitor . Additionally, its potential use in corrosion inhibition could be further investigated .

properties

IUPAC Name

1,4-dimethoxy-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-15-11-7-5-3-4-6-8(7)12(16-2)10(14)9(11)13/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIORTGFGKWWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2CCCCC2N(C(=O)C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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